Computed Lipophilicity (XLogP3) Comparison: Pentanamide vs. Acetamide
The target compound exhibits a computed XLogP3 value of 3.0, which is 1.4 log units higher than that of the closest in-class analog, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide (XLogP3 = 1.6) [1][2]. This difference is calculated using the same PubChem Cactvs XLogP3 algorithm (release 2019.06.18), ensuring direct comparability. An XLogP3 of 3.0 positions the pentanamide within the optimal lipophilicity range (1–3) commonly associated with favorable pharmacokinetic profiles in lead-like chemical space [3]. In contrast, the acetamide analog (XLogP3 = 1.6) lies at the lower boundary, potentially exhibiting poorer passive membrane diffusion.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Acetamide analog (CAS 851406-86-5): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +1.4 (target more lipophilic) |
| Conditions | Computed by Cactvs XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 1.4 log unit increase in computed lipophilicity can significantly affect membrane permeability and non-specific binding, making the pentanamide a preferred starting point for programs requiring balanced cellular penetration.
- [1] PubChem Compound Summary for CID 3613031, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary for CID 4417183, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide. National Center for Biotechnology Information, 2024. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
